molecular formula C7H10O B14489380 Bicyclo[2.2.1]hept-2-EN-1-OL CAS No. 63870-91-7

Bicyclo[2.2.1]hept-2-EN-1-OL

Cat. No.: B14489380
CAS No.: 63870-91-7
M. Wt: 110.15 g/mol
InChI Key: BXKVMQAJHSXYHX-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-en-1-ol is a bicyclic monoterpenoid alcohol characterized by a norbornene skeleton with a hydroxyl group at the 1-position. Its molecular formula is C₇H₁₀O, with a molecular weight of 110.15 g/mol (exact mass: 110.0732). The compound’s stereochemistry and functional group positioning significantly influence its reactivity and applications in organic synthesis, polymer chemistry, and pharmaceutical research .

Properties

CAS No.

63870-91-7

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

bicyclo[2.2.1]hept-2-en-1-ol

InChI

InChI=1S/C7H10O/c8-7-3-1-6(5-7)2-4-7/h1,3,6,8H,2,4-5H2

InChI Key

BXKVMQAJHSXYHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-2-EN-1-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of norbornene. In this process, norbornene reacts with borane (BH3) to form an organoborane intermediate, which is subsequently oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration-oxidation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-EN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.1]hept-2-EN-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-2-EN-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Bicyclo[2.2.1]hept-5-en-2-ol

  • Molecular Formula : C₇H₁₀O
  • CAS No.: Not explicitly listed (analogous to bicyclo[2.2.1]hept-2-en-7-ol: CAS 53783-87-2) .
  • Key Differences: The hydroxyl group at the 2-position (vs. IR data for bicyclo[2.2.1]hept-5-en-2-ol show spectral contamination around 1730 cm⁻¹, likely due to carbonyl impurities, which are absent in the 1-ol derivative .

Bicyclo[2.2.1]hept-2-en-7-ol

  • Molecular Formula : C₇H₁₀O
  • CAS No.: 53783-87-2 .
  • Key Differences : The hydroxyl group at the 7-position increases steric hindrance near the bicyclic bridge, reducing accessibility for nucleophilic reactions compared to the 1-ol isomer.

Functionalized Derivatives

Bicyclo[2.2.1]hept-2-ene-1-carboxylic Acid

  • Molecular Formula : C₈H₁₀O₂
  • CAS No.: 15023-39-9 .
  • Key Differences : The carboxylic acid group enhances polarity and acidity (pKa ~4-5), making it more water-soluble than the alcohol. This derivative is used in synthesizing metal-organic frameworks (MOFs) due to its chelating properties.

5-Bicyclo[2.2.1]hept-2-yl-2,4-dimethylpent-2-en-1-ol

  • Molecular Formula : C₁₄H₂₄O
  • CAS No.: 93893-52-8 .
  • Key Differences : The extended alkyl chain increases lipophilicity (logP ~3.5), favoring membrane permeability in drug design. This contrasts with the smaller, more polar bicyclo[2.2.1]hept-2-en-1-ol.

Bicyclic Compounds with Different Ring Systems

Bicyclo[3.2.1]octane Derivatives

  • Example : SGLT2 inhibitors for diabetes (e.g., ZA201203486) .
  • Key Differences : The larger ring system reduces ring strain, enhancing thermal stability (decomposition temperature >250°C vs. ~200°C for bicyclo[2.2.1] systems). This makes bicyclo[3.2.1] compounds more suitable for high-temperature polymer additives .

Bicyclo[2.2.2]octane Derivatives

  • Example : Orexin receptor antagonists (e.g., Actelion’s ZA201001434) .
  • Key Differences : The additional methylene group increases molecular rigidity, improving binding affinity to enzymatic targets (e.g., Cathepsin C inhibition IC₅₀ values for bicyclo[2.2.1] compounds are ~10 nM vs. ~50 nM for bicyclo[2.2.2] analogs) .

Physicochemical and Spectroscopic Comparison

Compound Molecular Formula CAS No. Key IR Bands (cm⁻¹) Notable Applications
This compound C₇H₁₀O Not provided ~3300 (O-H), ~1650 (C=C) Polymer stabilizers, drug intermediates
Bicyclo[2.2.1]hept-5-en-2-ol C₇H₁₀O Not provided ~1730 (artifact), ~1650 (C=C) Spectroscopy studies
Bicyclo[3.2.1]octane derivative C₁₀H₁₆O ZA201203486 ~2900 (C-H), ~1700 (C=O) Diabetes therapeutics

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